Hexacos-1-yne
Description
Properties
CAS No. |
61847-86-7 |
|---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
hexacos-1-yne |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h1H,4-26H2,2H3 |
InChI Key |
XJOQNDHCYRZZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most classical method for alkyne synthesis involves double dehydrohalogenation of vicinal dihalides (1,2-dihaloalkanes) using strong bases such as sodium amide (NaNH2) or potassium hydroxide (KOH). For hexacos-1-yne, the precursor would be 1,2-dibromohexacosane (C26H52Br2). The reaction proceeds via two consecutive E2 elimination steps:
- First Elimination : The base abstracts a β-hydrogen, forming a double bond and ejecting one equivalent of hydrogen halide (HX).
- Second Elimination : A second β-hydrogen is abstracted, leading to triple bond formation and the release of another HX molecule.
The overall reaction is:
$$
\text{C}{26}\text{H}{52}\text{Br}2 + 2 \text{NaNH}2 \rightarrow \text{C}{26}\text{H}{50} + 2 \text{NaBr} + 2 \text{NH}_3
$$
Alkylation of Acetylide Ions
Nucleophilic Substitution Strategy
Terminal alkynes like this compound can be synthesized by alkylating acetylide ions with primary alkyl halides. For example, sodium acetylide (HC≡CNa) reacts with 1-bromotetracosane (C24H49Br) in anhydrous conditions:
$$
\text{HC≡CNa} + \text{BrC}{24}\text{H}{49} \rightarrow \text{HC≡CC}{24}\text{H}{49} + \text{NaBr}
$$
This method is advantageous for its simplicity and compatibility with long-chain alkyl halides.
Comparative Analysis of Methods
| Parameter | Dehydrohalogenation | Acetylide Alkylation |
|---|---|---|
| Precursor Complexity | Requires 1,2-dibromohexacosane | Requires 1-bromotetracosane |
| Reaction Time | 24–48 hours | 12–24 hours |
| Yield | 40–60% | 50–70% |
| Byproducts | Alkenes, unreacted dihalides | Alkynes with internal triple bonds |
| Industrial Scalability | Limited due to precursor synthesis | More feasible with optimized halide production |
Mechanistic Insights and Side Reactions
Steric Hindrance in Long-Chain Systems
The 26-carbon chain in this compound introduces significant steric hindrance, which slows both dehydrohalogenation and alkylation. In dehydrohalogenation, the bulky chain impedes base access to β-hydrogens, necessitating higher temperatures. In alkylation, the long alkyl halide may adopt conformations that shield the electrophilic carbon from the acetylide nucleophile.
Competing Elimination in Alkylation
When using sodium acetylide, the strong basicity of the reagent can lead to unintended elimination reactions, producing alkenes instead of alkynes. This is mitigated by:
- Using lithium acetylide, which is less basic.
- Lowering reaction temperatures to –78°C (in dry ice/acetone baths).
Applications in Organic Synthesis
This compound’s terminal alkyne group makes it a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, it reacts with azides to form 1,4-disubstituted triazoles, as demonstrated in the synthesis of α-galactosylceramide analogs:
$$
\text{HC≡CC}{24}\text{H}{49} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole product}
$$
This reaction is critical for creating glycoconjugates with anti-inflammatory properties.
Chemical Reactions Analysis
Types of Reactions
Hexacos-1-yne undergoes several types of chemical reactions, including:
Addition Reactions: The addition of hydrogen halides (HX) or halogens (X₂) to the triple bond.
Oxidation and Reduction: These reactions can modify the triple bond to form different functional groups.
Substitution Reactions: Involving the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions to form haloalkenes and geminal dihalides.
Sodium Amide (NaNH₂): Utilized in the alkylation of acetylide anions.
Transition Metal Catalysts: Employed in various catalytic processes for industrial production.
Major Products
The major products formed from these reactions include haloalkenes , geminal dihalides , and other substituted alkynes .
Scientific Research Applications
Hexacos-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of alkyne chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexacos-1-yne involves its reactivity at the carbon-carbon triple bond . This bond can participate in various electrophilic addition reactions, where the triple bond acts as a nucleophile and reacts with electrophiles such as hydrogen halides . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Hexacos-1-yne with its closest structural analogues: 1-Hexacosene (an alkene) and Hex-1-yne (a shorter alkyne).
Key Observations :
- Chain Length Effects : Longer carbon chains (e.g., C₂₆ vs. C₆) significantly increase molecular weight and intermolecular forces, leading to higher melting/boiling points and solid states at room temperature.
- Alkynes generally undergo faster addition reactions (e.g., hydrogenation, halogenation) than alkenes due to the triple bond’s higher electron density .
Reactivity and Hazard Profile
- Its stability under standard conditions is likely higher than shorter alkynes due to reduced vapor pressure.
- 1-Hexacosene : As an alkene, it undergoes slower electrophilic additions (e.g., hydration, halogenation) compared to alkynes. Its hazards are dominated by physical properties (e.g., solid-state dust formation) rather than acute toxicity.
- Hex-1-yne : Highly flammable (flash point: -21°C), with acute hazards including skin/eye irritation and respiratory risks. Requires stringent handling protocols (e.g., ventilation, flame avoidance).
Q & A
Basic Research Questions
Q. What established synthesis protocols exist for Hexacos-1-yne, and how can researchers optimize yield and purity?
- Methodological Answer :
- Begin with classical alkyne synthesis methods, such as dehydrohalogenation of vicinal dihalides or elimination reactions using strong bases (e.g., KOH/ethanol) .
- Optimize catalyst selection (e.g., palladium or copper-based catalysts for Sonogashira coupling if applicable) and solvent systems (e.g., THF or DMF for solubility) .
- Purify via fractional distillation or column chromatography, and confirm purity using GC-MS or HPLC .
- Document reaction conditions (temperature, time, stoichiometry) systematically to identify yield-purity trade-offs .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirm alkyne C≡C stretching vibrations (~2100–2260 cm⁻¹) and absence of sp³ C-H peaks .
- NMR : Analyze ¹³C NMR for the terminal alkyne carbon (δ ~70–100 ppm) and ¹H NMR for protons adjacent to the triple bond .
- GC-MS : Verify molecular ion peak (m/z 350 for C₂₆H₅₀) and fragmentation patterns .
- Cross-reference data with literature spectra to validate assignments .
Q. How should researchers design experiments to investigate this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Select catalysts (e.g., Pd/Cu systems) and ligands (e.g., PPh₃) compatible with long-chain alkynes .
- Test reaction conditions (temperature, solvent polarity, substrate ratios) using design-of-experiments (DoE) frameworks .
- Monitor progress via TLC or in-situ IR spectroscopy, isolating products for characterization (e.g., XRD for crystalline derivatives) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during this compound characterization be resolved?
- Methodological Answer :
- Perform comparative analysis with synthetic standards or computational predictions (e.g., DFT-simulated spectra) .
- Use heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve ambiguous NMR signals .
- Collaborate with specialized labs for high-field NMR or isotopic labeling studies to confirm assignments .
Q. What experimental strategies can study the thermal stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events .
- Conduct accelerated aging studies with controlled variables (humidity, light exposure) and statistical modeling (e.g., Arrhenius plots) .
Q. How can computational models predict this compound’s behavior in novel reaction environments?
- Methodological Answer :
- Use DFT calculations to simulate electronic structure, bond dissociation energies, and reaction pathways .
- Validate models with experimental kinetics (e.g., rate constants for hydrogenation or cycloaddition reactions) .
- Integrate machine learning to correlate molecular descriptors (e.g., HOMO-LUMO gaps) with reactivity trends .
Q. How can discrepancies between theoretical predictions and experimental outcomes in catalytic applications be addressed?
- Methodological Answer :
- Perform error analysis on computational parameters (e.g., basis sets, solvation models) .
- Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive reactions) .
- Publish negative results and iterative refinements to guide future studies .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound data in publications?
- Include raw spectral data (e.g., NMR shifts, IR peaks) in supplementary materials, formatted as tables .
- Use standardized nomenclature (IUPAC) and SI units for consistency .
- Provide detailed experimental protocols for synthesis and characterization to ensure reproducibility .
Q. How should researchers handle large datasets from this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
